N-cyclohexyl-2-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzamide N-cyclohexyl-2-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1003127
InChI: InChI=1S/C23H27N3O2S/c27-21(16-15-17-9-3-1-4-10-17)26-23(29)25-20-14-8-7-13-19(20)22(28)24-18-11-5-2-6-12-18/h1,3-4,7-10,13-14,18H,2,5-6,11-12,15-16H2,(H,24,28)(H2,25,26,27,29)
SMILES: C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)CCC3=CC=CC=C3
Molecular Formula: C23H27N3O2S
Molecular Weight: 409.5 g/mol

N-cyclohexyl-2-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzamide

CAS No.:

Cat. No.: VC1003127

Molecular Formula: C23H27N3O2S

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-2-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzamide -

Specification

Molecular Formula C23H27N3O2S
Molecular Weight 409.5 g/mol
IUPAC Name N-cyclohexyl-2-(3-phenylpropanoylcarbamothioylamino)benzamide
Standard InChI InChI=1S/C23H27N3O2S/c27-21(16-15-17-9-3-1-4-10-17)26-23(29)25-20-14-8-7-13-19(20)22(28)24-18-11-5-2-6-12-18/h1,3-4,7-10,13-14,18H,2,5-6,11-12,15-16H2,(H,24,28)(H2,25,26,27,29)
Standard InChI Key XLSMXIJEGNJXDW-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)CCC3=CC=CC=C3
Canonical SMILES C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)CCC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator